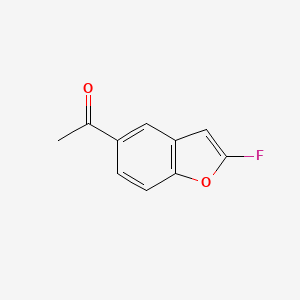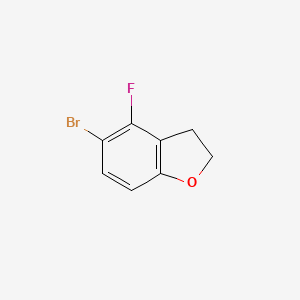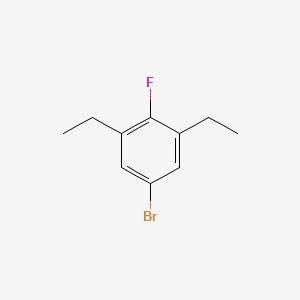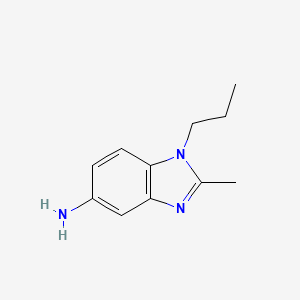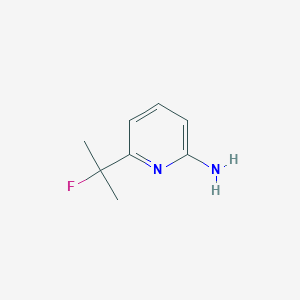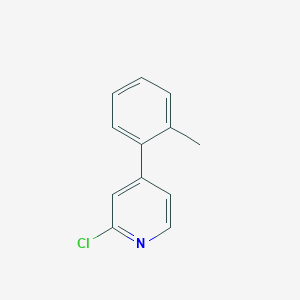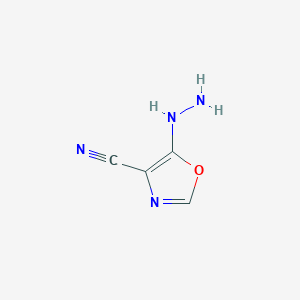![molecular formula C12H14N2O2 B13924827 5-(Tetrahydro-2h-pyran-4-yloxy)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B13924827.png)
5-(Tetrahydro-2h-pyran-4-yloxy)-1h-pyrrolo[2,3-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Tetrahydro-2H-pyran-4-yloxy)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring, with a tetrahydropyran-4-yloxy substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Tetrahydro-2H-pyran-4-yloxy)-1H-pyrrolo[2,3-b]pyridine typically involves the reaction of pyrrole derivatives with tetrahydropyran intermediates. One common method includes the use of monocyclopropanated pyrroles and furans, which undergo ring-expansion reactions to form the desired tetrahydropyridine and dihydro-2H-pyran derivatives . The reaction conditions often involve the use of acetonitrile as a solvent and can be optimized for various nucleophiles .
Industrial Production Methods
Industrial production methods for this compound may involve scalable and metal-free ring-expansion processes. These methods are designed to be stereoselective and efficient, allowing for the production of highly functionalized derivatives that are valuable in drug synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
5-(Tetrahydro-2H-pyran-4-yloxy)-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of pyridine derivatives.
Reduction: This reaction can modify the functional groups attached to the pyridine and pyrrole rings.
Substitution: This reaction can introduce different substituents onto the pyridine or pyrrole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like cerium ammonium nitrate and reducing agents like lithium aluminum hydride . The reactions are typically carried out under controlled conditions to ensure high yields and selectivity.
Major Products
The major products formed from these reactions include various pyridine and pyrrole derivatives, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
5-(Tetrahydro-2H-pyran-4-yloxy)-1H-pyrrolo[2,3-b]pyridine has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 5-(Tetrahydro-2H-pyran-4-yloxy)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. For example, it may act as a GABA uptake inhibitor, modulating neurotransmitter levels in the brain . The compound’s structure allows it to interact with various enzymes and receptors, leading to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrahydropyran: A simpler analog that lacks the pyrrole and pyridine rings.
Pyridine Derivatives: Compounds like 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole, which also feature pyridine and tetrahydropyran moieties.
Uniqueness
5-(Tetrahydro-2H-pyran-4-yloxy)-1H-pyrrolo[2,3-b]pyridine is unique due to its fused ring structure and the presence of the tetrahydropyran-4-yloxy substituent. This combination of features provides it with distinct chemical and biological properties, making it valuable for various applications in research and industry .
Propriétés
Formule moléculaire |
C12H14N2O2 |
|---|---|
Poids moléculaire |
218.25 g/mol |
Nom IUPAC |
5-(oxan-4-yloxy)-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C12H14N2O2/c1-4-13-12-9(1)7-11(8-14-12)16-10-2-5-15-6-3-10/h1,4,7-8,10H,2-3,5-6H2,(H,13,14) |
Clé InChI |
HWDKGIRNSMRWFX-UHFFFAOYSA-N |
SMILES canonique |
C1COCCC1OC2=CN=C3C(=C2)C=CN3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


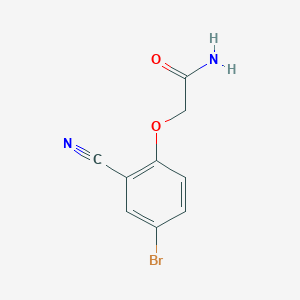

![Ethyl 1-methyl-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B13924761.png)
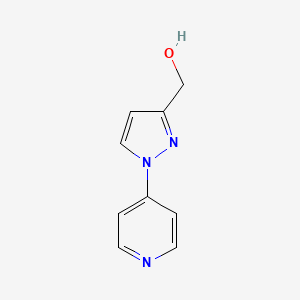
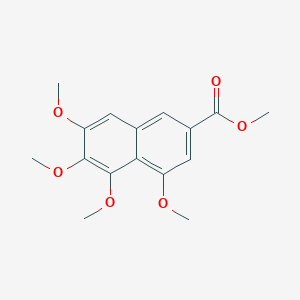
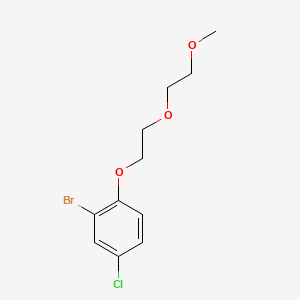
![(3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl) 1-methyl-4H-pyridine-3-carboxylate](/img/structure/B13924777.png)
